1-(2-Azidoethyl)imidazolidin-2-one

Descripción general

Descripción

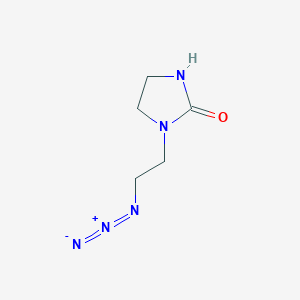

1-(2-Azidoethyl)imidazolidin-2-one is a chemical compound with the molecular formula C5H9N5O It is a derivative of imidazolidin-2-one, featuring an azido group attached to an ethyl chain

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Azidoethyl)imidazolidin-2-one typically involves the reaction of 1-(2-aminoethyl)imidazolidin-2-one with sodium azide. The reaction is carried out in an appropriate solvent, such as dimethylformamide (DMF), at elevated temperatures to facilitate the substitution of the amino group with the azido group .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product.

Análisis De Reacciones Químicas

Types of Reactions

1-(2-Azidoethyl)imidazolidin-2-one can undergo various chemical reactions, including:

Substitution Reactions: The azido group can be replaced by other nucleophiles under suitable conditions.

Reduction Reactions: The azido group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions

Substitution Reactions: Sodium azide in DMF at elevated temperatures.

Reduction Reactions: Hydrogen gas with a palladium catalyst.

Cycloaddition Reactions: Copper(I) catalysts in the presence of alkynes.

Major Products Formed

Substitution Reactions: Various substituted imidazolidin-2-one derivatives.

Reduction Reactions: 1-(2-Aminoethyl)imidazolidin-2-one.

Cycloaddition Reactions: 1,2,3-Triazole derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1-(2-Azidoethyl)imidazolidin-2-one serves as a versatile building block in the development of new pharmaceuticals. Its imidazolidin-2-one core structure is associated with various biological activities, making it a candidate for drug development.

- Antimicrobial Activity : Research indicates that derivatives of imidazolidin-2-one exhibit antimicrobial properties. The azido group may enhance the interaction of these compounds with biological targets, potentially leading to novel antimicrobial agents.

- Anticancer Properties : Compounds with similar structures have been studied for their anticancer activities. The ability to modify the azido group allows for the synthesis of derivatives that can target cancer cells selectively.

Click Chemistry

The azido group in this compound makes it an ideal candidate for click chemistry applications. This approach allows for the rapid and efficient conjugation of biomolecules, which is essential in developing bioconjugates for therapeutic and diagnostic purposes.

- Bioconjugation : The compound can be used to attach various biomolecules, such as peptides or nucleic acids, facilitating the development of targeted drug delivery systems.

- Fluorescent Probes : By conjugating this compound with fluorescent dyes, researchers can create probes for imaging biological processes in live cells.

Synthetic Applications

In synthetic organic chemistry, this compound acts as a precursor for various chemical transformations.

- Synthesis of Complex Molecules : It can be utilized as a starting material in the synthesis of more complex heterocyclic compounds, which are important in pharmaceuticals and agrochemicals.

- Functionalization : The azido group allows for further functionalization through nucleophilic substitution reactions, enabling the introduction of diverse functional groups into the molecule.

Mecanismo De Acción

The mechanism of action of 1-(2-Azidoethyl)imidazolidin-2-one largely depends on the specific reactions it undergoes. For instance, in cycloaddition reactions, the azido group acts as a 1,3-dipole, reacting with alkynes to form triazoles. This reaction is facilitated by copper(I) catalysts, which enhance the reaction rate and selectivity .

Comparación Con Compuestos Similares

Similar Compounds

1-(2-Aminoethyl)imidazolidin-2-one: Similar structure but with an amino group instead of an azido group.

1-(2-Chloroethyl)imidazolidin-2-one: Contains a chloro group instead of an azido group.

1-(2-Hydroxyethyl)imidazolidin-2-one: Features a hydroxy group in place of the azido group.

Uniqueness

1-(2-Azidoethyl)imidazolidin-2-one is unique due to the presence of the azido group, which imparts distinct reactivity compared to its analogs. The azido group allows for versatile chemical transformations, particularly in cycloaddition reactions, making it a valuable compound in synthetic chemistry.

Actividad Biológica

1-(2-Azidoethyl)imidazolidin-2-one is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This compound, with the CAS number 1249569-68-3, is characterized by an azido group attached to an imidazolidin-2-one core, which may confer unique pharmacological properties. The following sections will delve into its biological activity, synthesis, and relevant research findings.

Anticancer Properties

Recent studies have highlighted the potential of imidazolidin-2-one derivatives, including this compound, in cancer therapy. For instance, related compounds have demonstrated significant antiproliferative activity against various cancer cell lines. A study evaluating phenyl 4-(dioxoimidazolidin-1-yl)benzenesulfonates showed that certain derivatives exhibited nanomolar to low micromolar activity against cancer cells such as HT-1080 and MCF7, suggesting that modifications to the imidazolidin-2-one structure can enhance biological efficacy .

The mechanism by which this compound exerts its biological effects may involve interaction with cellular targets such as enzymes or receptors. For example, the presence of the azido group could facilitate bioorthogonal reactions, leading to selective targeting of biomolecules in cancer cells. This specificity is crucial for minimizing side effects while maximizing therapeutic efficacy.

Synthetic Routes

The synthesis of this compound typically involves the reaction of imidazolidin-2-one with azide reagents under controlled conditions. The following general synthetic route can be outlined:

- Starting Material : Imidazolidin-2-one.

- Reagents : Sodium azide or other suitable azide sources.

- Conditions : The reaction is often performed in a solvent like DMF or DMSO at elevated temperatures to facilitate azide formation.

Characterization Techniques

Characterization of the synthesized compound can be performed using various analytical techniques:

- Nuclear Magnetic Resonance (NMR) : To confirm the structure and purity.

- Mass Spectrometry (MS) : For molecular weight determination.

- Infrared Spectroscopy (IR) : To identify functional groups present in the compound.

Case Study: Anticancer Activity Assessment

A notable study investigated a series of imidazolidinone derivatives for their anticancer properties. Among these, compounds with modifications similar to those found in this compound were evaluated for their ability to inhibit cell proliferation across multiple cancer cell lines. Results indicated that certain derivatives could effectively arrest the cell cycle at specific phases, leading to apoptosis in resistant cancer cells .

Comparative Analysis of Biological Activities

| Compound Name | Activity Type | IC50 (µM) | Cell Lines Tested |

|---|---|---|---|

| This compound | Anticancer | Not yet determined | Various |

| Phenyl 4-(dioxoimidazolidin-1-yl)benzenesulfonates | Anticancer | 0.066 - 6 | HT-1080, MCF7 |

| Imidazolidinone Derivative A | Antimicrobial | Not specified | E. coli, S. aureus |

This table summarizes the biological activities observed in related compounds and highlights the need for further investigation into the specific activities of this compound.

Conclusion and Future Directions

The biological activity of this compound presents promising avenues for research in cancer therapy and antimicrobial applications. While preliminary studies indicate potential efficacy, further investigations are necessary to elucidate its mechanisms of action and optimize its pharmacological properties.

Future research should focus on:

- Detailed pharmacokinetic studies to assess absorption, distribution, metabolism, and excretion (ADME).

- In vivo studies to evaluate therapeutic efficacy and safety profiles.

- Exploration of structure-activity relationships (SAR) to enhance biological activity through chemical modifications.

Propiedades

IUPAC Name |

1-(2-azidoethyl)imidazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N5O/c6-9-8-2-4-10-3-1-7-5(10)11/h1-4H2,(H,7,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQYUBXNXFMJLAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)N1)CCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.